molecular formula C20H22N4OS B2808722 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2320537-55-9

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Cat. No.: B2808722
CAS No.: 2320537-55-9
M. Wt: 366.48
InChI Key: NRQICENWPKFLPQ-UHFFFAOYSA-N
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Description

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is an organic compound that exhibits a range of interesting chemical properties and has potential applications in various scientific fields. This compound features a complex structure with both phenyl and triazole groups, making it a subject of interest for synthetic chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide can be achieved through multi-step organic synthesis. One common approach is through the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by a cyclization reaction with an azide to introduce the triazole ring. The final step involves an amidation reaction to introduce the propanamide group. Reaction conditions typically include the use of organic solvents like dichloromethane, catalysts such as copper(I) iodide, and controlled temperatures.

Industrial Production Methods

Industrial-scale production of this compound often follows optimized synthetic routes to maximize yield and purity. Common methods include continuous flow processes and the use of automated reactors to ensure consistent reaction conditions. The use of green chemistry principles, such as minimizing solvent use and employing renewable catalysts, is also increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions can vary widely, but often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols. Substitution reactions often produce halogenated derivatives or substituted triazoles.

Scientific Research Applications

The compound finds numerous applications in scientific research:

Chemistry

In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biology, it serves as a tool for studying enzyme inhibition and protein binding, owing to its triazole moiety which is known to interact with various biological targets.

Medicine

In medicine, 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve protein-protein interactions or enzyme dysfunction.

Industry

In industrial applications, this compound is explored for use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, thereby modulating the activity of target proteins and influencing biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • 4-(methylthio)phenyl derivatives: : These compounds share the methylthio group but lack the triazole functionality, resulting in different chemical and biological properties.

  • Triazole-containing amides: : These compounds possess the triazole moiety and amide linkage but differ in the substituents attached to these groups, affecting their reactivity and application scope.

The unique structure of this compound provides it with distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-26-18-10-7-16(8-11-18)9-12-20(25)23-19(15-24-21-13-14-22-24)17-5-3-2-4-6-17/h2-8,10-11,13-14,19H,9,12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQICENWPKFLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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